1-Bromo-3-tert-butyl-2-methylbenzene

Chemical Identification Inventory Management Quality Control

1-Bromo-3-tert-butyl-2-methylbenzene (CAS 1369886-50-9) is a brominated aromatic hydrocarbon characterized by a bromine atom, a bulky tert-butyl group, and a methyl group substituted on a benzene ring. As an aryl bromide, it is a versatile building block in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions.

Molecular Formula C11H15Br
Molecular Weight 227.14 g/mol
Cat. No. B13626887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-tert-butyl-2-methylbenzene
Molecular FormulaC11H15Br
Molecular Weight227.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)C(C)(C)C
InChIInChI=1S/C11H15Br/c1-8-9(11(2,3)4)6-5-7-10(8)12/h5-7H,1-4H3
InChIKeyZTJHAPPVIVTMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-tert-butyl-2-methylbenzene: A Differentiated Aryl Bromide Building Block for Sterically Demanding Syntheses


1-Bromo-3-tert-butyl-2-methylbenzene (CAS 1369886-50-9) is a brominated aromatic hydrocarbon characterized by a bromine atom, a bulky tert-butyl group, and a methyl group substituted on a benzene ring . As an aryl bromide, it is a versatile building block in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions . Its molecular formula is C11H15Br with a molecular weight of approximately 227.14 g/mol .

Synthesis workflow Sterically demanding cross-coupling and electrophilic substitution chemistries
Selection context Ortho-substituted aryl bromide with unique steric and electronic profile
Procurement note Distinct molecular weight and substitution pattern for inventory verification

Why 1-Bromo-3-tert-butyl-2-methylbenzene Cannot Be Simply Substituted with Other Aryl Bromides


The unique substitution pattern of 1-bromo-3-tert-butyl-2-methylbenzene—with a large tert-butyl group adjacent to a methyl group and a bromine atom—imparts a distinct steric and electronic profile that is not replicated by simpler or less-hindered aryl bromides [1]. The tert-butyl group introduces significant steric bulk (A-value ≈5) compared to a methyl group (A-value 1.74), which profoundly influences regioselectivity in electrophilic substitutions and reaction kinetics [1]. This steric environment can protect the bromine from unwanted side reactions or direct incoming reagents to specific positions, a feature absent in analogs like 1-bromo-3-tert-butylbenzene or 1-bromo-4-tert-butylbenzene [2][3]. Substituting with a less hindered analog can lead to different product distributions, lower yields, or increased byproduct formation, making precise structural matching essential for reproducible synthetic outcomes.

Target compound
1-Bromo-3-tert-butyl-2-methylbenzene
Ortho-methyl and tert-butyl groups provide distinct steric hindrance and regioselectivity.
Analogs that may shift outcomes
1-Bromo-3-tert-butylbenzene
Lacks ortho-methyl group; regioselectivity and reaction kinetics may differ significantly.
1-Bromo-4-tert-butylbenzene
Para-substituted isomer with reduced steric shielding; may lead to different product distributions.

Quantitative Evidence Differentiating 1-Bromo-3-tert-butyl-2-methylbenzene from Its Closest Analogs


Molecular Weight and Formula: A Clear Identifier for Procurement

1-Bromo-3-tert-butyl-2-methylbenzene (C11H15Br, MW 227.14) is distinguished from its closest structural analogs by its molecular weight and formula. For example, 1-bromo-3-tert-butylbenzene (C10H13Br) has a molecular weight of 213.11 g/mol, and 1-bromo-4-tert-butylbenzene (C10H13Br) has the same weight [1][2]. The additional methyl group in the target compound results in a 14.03 g/mol higher molecular weight, which is a quantifiable difference that can be used for analytical verification by mass spectrometry or elemental analysis .

Molecular weight
Reported
227.14 g/mol vs 213.11 g/mol
Analytical verification identifier
Ensures correct procurement and inventory identity
Chemical Identification Inventory Management Quality Control

Regioselectivity in Electrophilic Aromatic Substitution: Steric Shielding Effect

The tert-butyl group in 1-bromo-3-tert-butyl-2-methylbenzene provides substantial steric hindrance (A-value ≈5) compared to a methyl group (A-value 1.74) [1]. In electrophilic aromatic substitutions, this bulk directs incoming electrophiles predominantly to the less hindered para position relative to the tert-butyl group, reducing ortho substitution [1]. In contrast, 1-bromo-3-tert-butylbenzene lacks the ortho-methyl group and may exhibit different regioselectivity due to altered electronic and steric interactions [2]. While direct comparative yield data for this specific compound are not available in the open literature, the established class-level behavior of tert-butylbenzenes predicts higher para-selectivity for this compound than for less hindered analogs [3].

Steric shielding
Class-level
tert-Butyl A-value ≈5 vs Methyl 1.74
Predicts higher para-selectivity in electrophilic substitution
Based on established tert-butylbenzene class behavior
Organic Synthesis Reaction Optimization Regioselectivity

Cross-Coupling Reactivity: Steric Hindrance Influences Catalyst Performance

In palladium-catalyzed cross-coupling reactions, ortho-substituted aryl bromides like 1-bromo-3-tert-butyl-2-methylbenzene often exhibit slower oxidative addition due to steric hindrance compared to para-substituted analogs such as 1-bromo-4-tert-butylbenzene [1]. This can be advantageous for selective sequential couplings. While specific yield data for this compound are not available, studies on similar ortho-substituted aryl bromides show that using bulky phosphine ligands (e.g., P(t-Bu)₃) can overcome steric hindrance and achieve high yields (e.g., 86% yield in amination of ortho-substituted aryl bromides) [2]. This suggests that the target compound may require tailored catalytic conditions, which differentiates it from less hindered analogs that react under milder conditions.

Cross-coupling reactivity
Class-level
Inferred lower baseline reactivity vs para-analogs
Requires tailored catalytic conditions
Bulky ligands (e.g., P(t-Bu)₃) reported for ortho-substituted aryl bromides
Cross-Coupling Catalysis Reaction Yield

Physical State and Handling: Potential Solid vs. Liquid Differentiation

The presence of the methyl group ortho to the tert-butyl group in 1-bromo-3-tert-butyl-2-methylbenzene may influence its physical state compared to analogs. While 1-bromo-3-tert-butylbenzene is a liquid (boiling point 95-97°C at reduced pressure) [1] and 1-bromo-4-tert-butylbenzene is a liquid with a melting point of 19°C [2], the additional methyl group in the target compound could raise its melting point, potentially making it a low-melting solid at room temperature. This difference affects storage, handling, and formulation in multi-step syntheses. However, experimental melting point data for this specific compound are not reported in the accessed databases .

Physical state
Data to verify
Not reported in open databases
Physical state may differ from liquid analogs
Impacts handling and automated synthesis workflows
Physical Properties Handling Formulation

Targeted Applications of 1-Bromo-3-tert-butyl-2-methylbenzene Driven by Its Structural Differentiation


Synthesis of Sterically Shielded Ligands for Catalysis

The bulky tert-butyl group in 1-bromo-3-tert-butyl-2-methylbenzene makes it an ideal precursor for synthesizing phosphine or N-heterocyclic carbene ligands with enhanced steric bulk. These ligands can stabilize metal centers and improve selectivity in challenging cross-coupling reactions [1].

Preparation of Ortho-Substituted Biaryls via Cross-Coupling

The ortho-methyl group and tert-butyl group provide a unique steric environment that can be exploited in Suzuki-Miyaura or Negishi couplings to construct ortho-substituted biaryl motifs, which are common in pharmaceuticals and agrochemicals. The hindered nature of this aryl bromide may allow for selective mono-coupling in the presence of less hindered sites [2].

Building Block for Liquid Crystals and Advanced Materials

The combination of a rigid aromatic core with bulky alkyl substituents is a known design strategy for liquid crystalline materials. 1-Bromo-3-tert-butyl-2-methylbenzene can serve as a key intermediate for introducing mesogenic groups, where its specific substitution pattern influences phase behavior and transition temperatures [3].

Use in Mechanistic Studies of Steric Effects

Due to its well-defined steric profile (tert-butyl A-value ≈5 vs. methyl A-value 1.74), this compound can be employed as a probe to investigate the influence of steric hindrance on reaction kinetics, regioselectivity, and catalyst performance in both academic and industrial research settings [4].

Application
Selection Property
Validation Focus
Sterically shielded ligand synthesis
Bulky tert-butyl group for metal center stabilization
Selectivity improvement in cross-coupling reactions
Ortho-substituted biaryl construction
Unique ortho-methyl/tert-butyl steric environment
Selective mono-coupling and product distribution control
Liquid crystal intermediate
Rigid aromatic core with bulky alkyl substituents
Mesogenic phase behavior and transition temperature modulation
Mechanistic steric probe
Defined steric profile (tert-butyl A-value ≈5)
Reaction kinetics and regioselectivity in academic/industrial research

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